methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound features a 1,3-thiazole core substituted at position 2 with a [(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino group, at position 4 with a methyl carboxylate, and at position 5 with a benzyl group. Its molecular formula is C₂₂H₂₀N₄O₃S (molecular weight: 420.49 g/mol). The structure integrates multiple pharmacophoric elements: the thiazole ring (a common motif in bioactive molecules), a pyrazole-based amide linker, and a benzyl substituent, which may enhance lipophilicity and influence binding interactions .
Properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O3S/c1-15-18(14-24-27(15)17-11-7-4-8-12-17)21(28)26-23-25-20(22(29)30-2)19(31-23)13-16-9-5-3-6-10-16/h3-12,14H,13H2,1-2H3,(H,25,26,28) |
InChI Key |
NKAQNEDFHBWIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of substituted acetophenones with phenylhydrazine. For example, 4-methylacetophenone reacts with phenylhydrazine in ethanol under reflux to yield 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate intermediates. Subsequent reduction of the ester group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the corresponding alcohol, which is oxidized to the aldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).
Oxidation to Carboxylic Acid
The aldehyde intermediate is further oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. For instance, 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde undergoes oxidation in a mixture of sulfuric acid and water at 60°C for 6 hours, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a reported purity of >95% by HPLC.
Table 1: Physical Data for Pyrazole Intermediates
| Compound | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole-3-carboxylate | 85 | 198–200 | 98% |
| Pyrazole-3-methanol | 76 | 180–182 | 97% |
| Pyrazole-4-carboxylic acid | 79 | >210 | 95% |
Preparation of Methyl 5-Benzyl-2-Amino-1,3-Thiazole-4-Carboxylate
Darzens Reaction for Thiazole Precursor
The thiazole ring is constructed via a Darzens reaction between methyl dichloroacetate and benzaldehyde. In a representative procedure, benzaldehyde (36 mmol) reacts with methyl dichloroacetate in anhydrous ether at 0°C, catalyzed by sodium methoxide (NaOMe), to form α-chloro glycidic esters. Cyclization with thiourea in methanol at 50°C generates methyl 2-amino-5-benzylthiazole-4-carboxylate, isolated as a pale yellow solid in 75% yield.
Functional Group Modifications
The 2-amino group on the thiazole is critical for subsequent amide coupling. Side-chain modifications, such as bromoacetylation, are avoided to preserve the amine functionality. Purity is confirmed via thin-layer chromatography (TLC) and NMR, with characteristic singlet peaks at δ 7.17 (thiazole C5-H) and δ 3.89 (methyl ester).
Table 2: Spectral Data for Thiazole Intermediate
| Spectral Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.17 (s, 1H, thiazole), δ 3.89 (s, 3H, OCH₃) |
| ¹³C NMR | δ 167.5 (C=O), δ 135.2 (C5-thiazole) |
| HRMS | m/z 277.0841 [M+H]⁺ |
Amide Coupling and Final Product Formation
Activation of Pyrazole Carboxylic Acid
The pyrazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 25°C for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous THF for immediate use.
Coupling with Thiazole Amine
The acid chloride is reacted with methyl 5-benzyl-2-amino-1,3-thiazole-4-carboxylate in THF at 0°C, using triethylamine (Et₃N) as a base. The mixture is stirred for 12 hours at room temperature, yielding the target amide after aqueous workup and recrystallization from ethanol.
Table 3: Optimization of Coupling Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C → 25°C | 82 | 98 |
| DCM, Reflux | 68 | 92 |
| DMF, 40°C | 74 | 95 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
The final product exhibits distinct NMR signals:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole and pyrazole compounds often exhibit anticancer properties. Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has been studied for its ability to induce apoptosis in various cancer cell lines.
Case Study:
A study demonstrated that this compound inhibits the proliferation of colorectal cancer cells by inducing S-phase arrest and activating apoptotic pathways. The mechanism involves the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colorectal RKO | 15 | Induces apoptosis via caspase activation |
| Breast MCF7 | 10 | Cell cycle arrest and apoptosis |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Research Findings:
A series of experiments indicated that this compound exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects in preclinical models. The inhibition of pro-inflammatory cytokines has been observed, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action:
The compound appears to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis routes, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations
Core Ring Diversity: The target compound’s 1,3-thiazole core distinguishes it from thiophene (e.g., ) or pyrazole-based analogs (e.g., ). Thiadiazole- or benzothiazole-containing compounds (e.g., ) exhibit higher heteroatom density, which may improve metabolic stability but reduce solubility compared to the thiazole-based target.
Substituent Effects: The benzyl group at position 5 of the thiazole in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or cyano groups in ). This could enhance membrane permeability but may reduce aqueous solubility. The methyl carboxylate at position 4 introduces an ester group, offering a site for hydrolysis or prodrug modification, unlike cyano-substituted analogs (e.g., ).
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling between a thiazole-2-amine derivative and 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, followed by esterification. This mirrors methods used for pyrazole-thiadiazole hybrids (e.g., HOBt/EDC-mediated coupling in ).
- In contrast, thiophene-based analogs (e.g., ) may require Friedel-Crafts acylation or Suzuki-Miyaura coupling for functionalization.
Hydrogen-Bonding Potential: The target compound’s amide and ester groups can act as hydrogen-bond acceptors/donors, facilitating crystal packing or target binding. Similar motifs in pyrazole derivatives (e.g., ) contribute to their crystallinity, as noted in SHELXL-refined structures (e.g., ).
Table 2: Physicochemical and Spectral Data
Biological Activity
Methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring structure is crucial for its biological activity, as it often interacts with various biological targets. The presence of the pyrazole moiety enhances its pharmacological profile by potentially increasing its binding affinity to target receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, thiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, indicating potent anticancer properties .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8b | U87MG | 2.42 |
| 10b | A549 | 0.93 |
| 11a | HeLa | 0.58 |
| 21 | MCF7 | 1.32 |
| 24a | HCT116 | 0.49 |
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain thiazoles showed twofold to sixteenfold increased antibacterial effects compared to standard antibiotics such as oxytetracycline .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 15b | Staphylococcus aureus | 7.8 |
| 15b | Escherichia coli | 15.6 |
| Other | Various Strains | >16-fold increase vs Oxytetracycline |
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interference with Bacterial Cell Wall Synthesis : The structural features of thiazoles allow them to disrupt bacterial cell wall integrity.
- Targeting Kinases : Some derivatives exhibit inhibitory effects on specific kinases associated with cancer progression .
Case Studies
In a recent case study involving a series of thiazole derivatives, researchers assessed their efficacy against specific cancer cell lines and bacterial strains. The findings indicated that modifications in the thiazole structure significantly influenced the biological activity, suggesting a structure–activity relationship (SAR) that can guide future drug development efforts.
Q & A
Q. Advanced
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine via nucleophilic attack at the β-keto carbonyl, followed by cyclization to form the pyrazole ring. DMF-DMA acts as a formylating agent .
- Acylation : The pyrazole-4-carbonyl chloride reacts with the thiazole amine via a nucleophilic acyl substitution, where the chloride leaving group is displaced by the amine .
How should contradictory data on biological activity be analyzed?
Advanced
Discrepancies often arise from:
- Assay conditions : Varying pH or serum content in cell cultures can alter compound solubility/target binding .
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methyl) drastically affect bioactivity. Compare SAR trends with methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .
Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
What computational approaches predict target interactions for this compound?
Q. Advanced
- Docking studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on the pyrazole-thiazole core occupying the hydrophobic pocket .
- MD simulations : Assess stability of the compound-enzyme complex over 100 ns trajectories (AMBER force field) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for nucleophilic attack sites .
How do structural modifications influence bioactivity in SAR studies?
Advanced
Key modifications and effects:
- Benzyl group (5-position) : Removal reduces lipophilicity, decreasing membrane permeability .
- Pyrazole N1-phenyl : Replacement with electron-withdrawing groups (e.g., CF₃) enhances kinase inhibition .
- Thiazole ester : Hydrolysis to carboxylic acid improves aqueous solubility but may reduce cellular uptake .
What strategies ensure compound stability during storage and assays?
Q. Advanced
- Storage : Lyophilize and store at -20°C under argon to prevent ester hydrolysis .
- In assays : Use DMSO stock solutions (≤10% v/v) to maintain solubility without precipitating in aqueous buffers .
Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) monthly .
What challenges arise during scale-up, and how are they addressed?
Q. Advanced
- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
- Byproducts : Optimize stoichiometry (1.1 eq pyrazole carbonyl chloride) to minimize unreacted thiazole amine .
- Yield drop : Switch from batch to flow chemistry for exothermic steps (e.g., amidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
